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Compound of Interest

Compound Name:

(3-Chloro-4-

(dimethylcarbamoyl)phenyl)boroni

c acid

Cat. No.: B1419366 Get Quote

Boronic acids, and particularly substituted phenylboronic acid derivatives, have emerged from

the realm of synthetic curiosities to become indispensable tools in medicinal chemistry and

drug development. Their unique electronic properties, stability, and versatile reactivity make

them crucial building blocks for constructing complex molecular architectures.[1] The

compound (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid (CAS 850589-47-8)

exemplifies a modern synthetic intermediate, engineered with specific functional groups—a

chloro atom and a dimethylcarbamoyl moiety—that modulate its reactivity and physicochemical

characteristics.

This guide, intended for researchers, medicinal chemists, and drug development scientists,

provides a comprehensive overview of the core physicochemical properties of this compound.

It moves beyond a simple data sheet to explain the causality behind these properties and to

provide field-proven experimental protocols for their validation, grounding all claims in

authoritative references.

Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for all subsequent research. The

structural features of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid are key to

understanding its behavior.

IUPAC Name: [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
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Synonyms: 3-Chloro-4-(N,N-dimethylcarbamoyl)benzeneboronic acid, 4-Borono-2-chloro-

N,N-dimethylbenzamide[2]

CAS Number: 850589-47-8[2]

Molecular Formula: C₉H₁₁BClNO₃[2]

Molecular Weight: 227.45 g/mol [2]

The molecule's architecture, featuring a boronic acid group para to a dimethylcarbamoyl group

and meta to a chlorine atom, dictates its electronic and steric properties, influencing everything

from its acidity to its reactivity in cross-coupling reactions.

Caption: 2D structure of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.

Core Physicochemical Properties
The physical properties of a compound govern its handling, formulation, and behavior in

various experimental settings. The data presented below is consolidated from chemical

supplier databases and predictive models.

Property Value Source(s)

Appearance White to light-yellow solid [3]

Melting Point 126-132 °C [2][3]

Boiling Point 454.1 ± 55.0 °C (Predicted) [2][3]

Density 1.33 ± 0.1 g/cm³ (Predicted) [2][3]

pKa 6.73 ± 0.10 (Predicted) [3]

Flash Point 228.5 °C (Predicted) [2]

Storage Conditions 2-8°C, dry environment [2]

Expert Insights: The melting point range of 126-132 °C is typical for a crystalline organic solid

of this molecular weight. The predicted pKa of 6.73 is notably lower than that of unsubstituted

phenylboronic acid (pKa ≈ 8.8), a direct consequence of the electron-withdrawing effects of
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both the chlorine atom and the amide group, which stabilize the corresponding boronate anion.

[4][5]

Solubility Profile
A compound's solubility is critical for its utility in reactions, biological assays, and formulation.

While quantitative data for this specific molecule is not widely published, a qualitative profile

can be expertly inferred from the behavior of related phenylboronic acids.

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility due to the polar

nature of the amide and boronic acid groups. These are common solvents for creating stock

solutions for biological screening.

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good to moderate

solubility. The hydroxyl groups of the solvent can hydrogen bond with the boronic acid.

Ethers (e.g., THF, Diethyl Ether): Phenylboronic acids generally show good solubility in

ethers.[6]

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.[7]

Aqueous Solutions: Solubility in water is expected to be poor at neutral pH but will increase

significantly at pH values above the pKa as the anionic boronate species is formed.[6]

Nonpolar Solvents (e.g., Hexanes, Toluene): Very poor solubility is expected, a common

characteristic of polar boronic acids.[7]

Reactivity and Stability
Characteristic Reactions

Suzuki-Miyaura Cross-Coupling: This is the cornerstone reaction for phenylboronic acids.

The compound serves as a nucleophilic partner, coupling with aryl or vinyl halides in the

presence of a palladium catalyst and a base to form a new carbon-carbon bond. This

reaction is fundamental to the synthesis of biaryl compounds, a common motif in

pharmaceuticals. The mechanism involves oxidative addition, transmetalation, and reductive

elimination.[8][9][10]
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Boronate Ester Formation: The boronic acid moiety readily undergoes a reversible

condensation reaction with diols (e.g., ethylene glycol, pinacol) to form cyclic boronate

esters. This reaction is often used to protect the boronic acid group or to improve its stability

and solubility for specific applications.[11]

Covalent Inhibition: The boron atom's empty p-orbital makes it a mild Lewis acid, capable of

accepting a lone pair from a nucleophile. In a biological context, this allows boronic acids to

form reversible covalent bonds with nucleophilic amino acid residues like serine or threonine

in an enzyme's active site, leading to potent and targeted inhibition.[12][13][14]

Stability and Degradation
Phenylboronic acids can undergo dehydration, particularly upon heating or under vacuum, to

form a cyclic trimer anhydride known as a boroxine. This process is reversible upon the

addition of water. For long-term storage, it is crucial to keep the compound in a dry, cool

environment (2-8°C) to minimize boroxine formation and other potential degradation pathways.

[2][11]

Experimental Protocols for Physicochemical
Characterization
The following protocols are standardized, self-validating methods for determining key

physicochemical parameters.

Protocol 1: Aqueous Solubility Determination by Shake-
Flask Method
This method is the gold standard for determining thermodynamic solubility.[15] It measures the

concentration of a saturated solution at equilibrium.

Workflow Diagram: Shake-Flask Solubility Measurement
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Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodology:
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Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to

a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled

environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48

hours).[16][17]

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from

the liquid phase by either centrifugation at high speed or filtration through a low-binding filter

(e.g., 0.22 µm PVDF).[18]

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and

determine the concentration of the dissolved compound using a suitable analytical method,

such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS, against a

standard curve prepared with known concentrations of the compound.[15]

Protocol 2: pKa Determination by UV-Vis
Spectrophotometry
This method is effective for compounds that possess a UV chromophore and whose

absorbance spectrum changes upon ionization.[19]

Causality: The boronic acid [B(OH)₂] and its conjugate base, the boronate anion [B(OH)₃⁻],

have different electronic structures and thus different UV-Vis absorbance spectra. By

measuring the absorbance at a specific wavelength across a range of pH values, one can

determine the pH at which the concentrations of the acid and conjugate base are equal, which

corresponds to the pKa.[20]

Step-by-Step Methodology:

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering

a pH range of approximately pKa ± 2 (e.g., from pH 5 to pH 9).

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

DMSO).[19]
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Spectral Acquisition: In a 96-well UV-transparent plate, add the buffer solutions to different

wells. Add a small, fixed amount of the compound's stock solution to each well to achieve a

final concentration suitable for UV analysis (e.g., 50-100 µM). Record the full UV-Vis

spectrum (e.g., 230-500 nm) for each well.[19]

Data Analysis: Identify a wavelength where the difference in absorbance between the fully

protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength

against the pH of the buffer.

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

The inflection point of the curve represents the pKa of the compound.[21]

Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet

pattern in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on

the phenyl ring. Two distinct singlets should be observed in the aliphatic region (approx. 2.8-

3.2 ppm) for the non-equivalent methyl groups of the dimethylcarbamoyl moiety due to

restricted rotation around the C-N amide bond.

¹¹B NMR Spectroscopy: This technique is highly informative for boron-containing

compounds. A single, relatively broad resonance is expected for the sp²-hybridized boron

atom of the boronic acid, typically in the range of 27-33 ppm. Upon formation of the

tetrahedral sp³-hybridized boronate anion at high pH, this signal will shift upfield significantly

to around 3-9 ppm.[22][23]

LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight

(227.45 for C₉H₁₁BClNO₃) and assess the purity of the compound.

Safety and Handling
As with any laboratory chemical, (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
should be handled with appropriate care.

Hazard Codes: Xi (Irritant)[2]
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General Hazards: Based on similar compounds, may cause skin irritation (H315), serious

eye irritation (H319), and respiratory irritation (H335).[24]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.

[2]

Conclusion
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a well-defined chemical entity with a

distinct set of physicochemical properties derived from its unique substitution pattern. Its

moderate melting point, predicted acidic pKa, and characteristic reactivity make it a valuable

intermediate for synthetic chemists. Understanding these core properties, from solubility to

stability, and employing robust analytical protocols for their verification are essential for its

effective application in the rigorous and demanding environment of pharmaceutical research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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